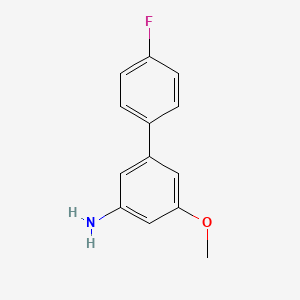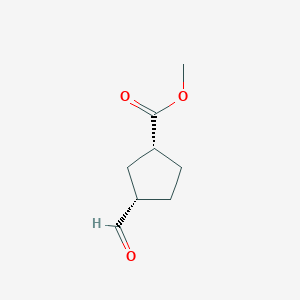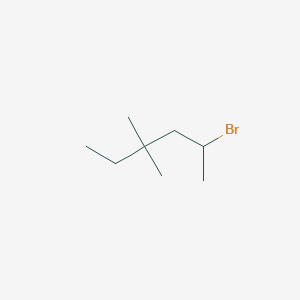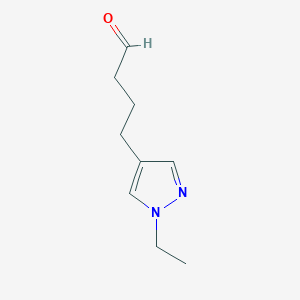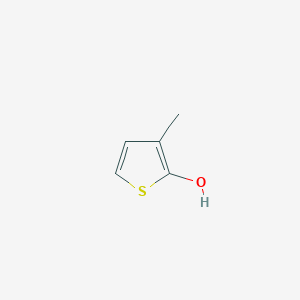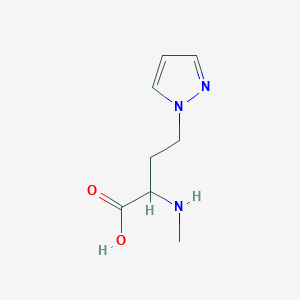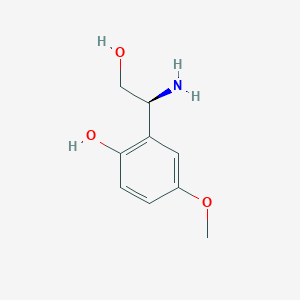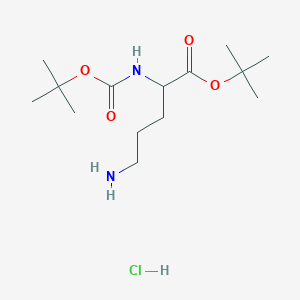
3-(2,3-Dichlorophenyl)-1,2-oxazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,3-Dichlorophenyl)-1,2-oxazol-5-amine is a chemical compound characterized by the presence of a dichlorophenyl group attached to an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dichlorophenyl)-1,2-oxazol-5-amine typically involves the reaction of 2,3-dichlorophenyl isocyanate with appropriate reagents to form the oxazole ring. One common method involves the cyclization of 2,3-dichlorophenyl isocyanate with an amine under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve the use of high-pressure reactors and specialized catalysts to optimize yield and purity. The process generally includes steps such as the preparation of intermediates, cyclization, and purification through techniques like recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
3-(2,3-Dichlorophenyl)-1,2-oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or potassium carbonate can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, amines, and other functionalized compounds .
Aplicaciones Científicas De Investigación
3-(2,3-Dichlorophenyl)-1,2-oxazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 3-(2,3-Dichlorophenyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dichlorophenylpiperazine: Shares the dichlorophenyl group but differs in the core structure.
2,3-Dichlorophenol: Contains the dichlorophenyl group but lacks the oxazole ring
Uniqueness
3-(2,3-Dichlorophenyl)-1,2-oxazol-5-amine is unique due to the presence of both the dichlorophenyl group and the oxazole ring, which confer distinct chemical and biological properties. This combination allows for specific interactions and applications that are not possible with similar compounds .
Propiedades
Fórmula molecular |
C9H6Cl2N2O |
|---|---|
Peso molecular |
229.06 g/mol |
Nombre IUPAC |
3-(2,3-dichlorophenyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C9H6Cl2N2O/c10-6-3-1-2-5(9(6)11)7-4-8(12)14-13-7/h1-4H,12H2 |
Clave InChI |
UNUCFRYERLSMOM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)Cl)C2=NOC(=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


